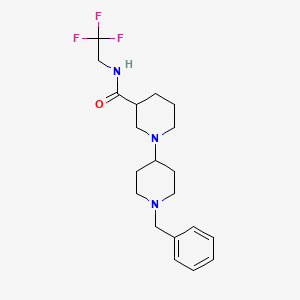![molecular formula C24H29N3O2 B6048974 2-[1-(3-methoxybenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6048974.png)
2-[1-(3-methoxybenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(3-methoxybenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.
作用机制
The mechanism of action of 2-[1-(3-methoxybenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating various neurotransmitter systems in the brain, including the serotonergic, dopaminergic, and noradrenergic systems. It has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids and proteins.
Biochemical and Physiological Effects
2-[1-(3-methoxybenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. It has also been shown to inhibit the replication of certain viruses, including herpes simplex virus and human immunodeficiency virus. In addition, it has been shown to possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
实验室实验的优点和局限性
The advantages of using 2-[1-(3-methoxybenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol in lab experiments include its potent pharmacological effects, its broad-spectrum activity against various types of cancer cells, viruses, and bacteria, and its potential use as a neuroprotective agent and anxiolytic. However, the limitations of using this compound in lab experiments include its relatively low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several potential future directions for research on 2-[1-(3-methoxybenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol. These include:
1. Investigating the potential use of this compound as a therapeutic agent for the treatment of various types of cancer, viral infections, and bacterial infections.
2. Exploring the neuroprotective and anxiolytic effects of this compound in animal models.
3. Developing more efficient synthesis methods for this compound to improve its yield and purity.
4. Investigating the potential use of this compound as a lead compound for the development of new drugs with improved pharmacological properties.
5. Exploring the potential applications of this compound in other fields, such as materials science and catalysis.
Conclusion
In conclusion, 2-[1-(3-methoxybenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol is a promising chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits potent pharmacological effects, including antitumor, antiviral, and antibacterial activities. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields.
合成方法
The synthesis of 2-[1-(3-methoxybenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol involves the reaction of 3-methoxybenzaldehyde and 8-quinolinecarboxaldehyde with piperazine in the presence of ethanol as a solvent. The reaction proceeds under reflux conditions and yields the desired product in good yield and purity.
科学研究应用
2-[1-(3-methoxybenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor, antiviral, and antibacterial activities. It has also been investigated for its potential use as a neuroprotective agent and anxiolytic.
属性
IUPAC Name |
2-[1-[(3-methoxyphenyl)methyl]-4-(quinolin-8-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-29-23-9-2-5-19(15-23)16-27-13-12-26(18-22(27)10-14-28)17-21-7-3-6-20-8-4-11-25-24(20)21/h2-9,11,15,22,28H,10,12-14,16-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXRZGJLGSRJEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2CCO)CC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-iodophenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B6048892.png)

![4-{[3-(2-methyl-4-quinolinyl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile](/img/structure/B6048910.png)
![(4-methoxy-3,5-dimethylphenyl){1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6048914.png)
![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B6048925.png)
![N-[3-(4-chlorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]nicotinamide](/img/structure/B6048938.png)
![1,2-dihydro-5-acenaphthylenyl{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6048950.png)

![3-[(tert-butylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6048962.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6048966.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-2-naphthylacetamide](/img/structure/B6048982.png)
![4-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B6048983.png)
![4-{2,4-dimethyl-5-[(4-methylpiperazin-1-yl)methyl]phenyl}-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6048995.png)
![2-ethyl-3-phenyl-7-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6049001.png)